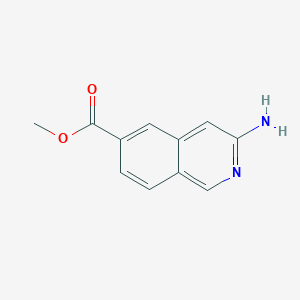

Methyl 3-aminoisoquinoline-6-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

methyl 3-aminoisoquinoline-6-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)7-2-3-8-6-13-10(12)5-9(8)4-7/h2-6H,1H3,(H2,12,13) |

InChI Key |

VJRRVRJUSADGSL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=CC(=NC=C2C=C1)N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Methyl 3 Aminoisoquinoline 6 Carboxylate and Analogous Aminoester Isoquinolines

Established Precursors and Starting Materials for Isoquinoline (B145761) Ring Formation

The construction of the isoquinoline ring system relies on a variety of precursor molecules that provide the necessary carbon and nitrogen atoms. For a target such as Methyl 3-aminoisoquinoline-6-carboxylate, the starting materials must either contain the requisite functional groups or be amenable to their introduction at later stages.

A common strategy involves starting with a substituted benzene (B151609) ring that will form the carbocyclic portion of the isoquinoline. For the synthesis of a 6-carboxy-substituted isoquinoline, a plausible precursor is a substituted toluene (B28343) or benzoic acid derivative. For instance, methyl 4-amino-3-methylbenzoate can serve as a key starting material. This compound provides the benzene ring with a methyl group and a protected amino group, which can be elaborated to form the heterocyclic ring. The ester functionality is already in place for the final target molecule.

Another important class of precursors are β-phenylethylamines, which are central to classical isoquinoline syntheses like the Bischler-Napieralski and Pictet-Spengler reactions. nrochemistry.comorganic-chemistry.orgwikipedia.orgslideshare.netwikipedia.org For the target molecule, a suitably substituted β-phenylethylamine, such as one derived from 4-carboxy-3-aminophenylalanine, could be envisioned, although its synthesis might be complex.

Furthermore, ortho-substituted benzaldehydes or benzonitriles are valuable precursors for condensation and transition-metal-catalyzed reactions. A key starting material for such approaches could be a 2-cyanobenzaldehyde derivative, where the cyano group can be transformed into the 3-amino group of the isoquinoline ring.

The selection of the precursor is dictated by the chosen synthetic strategy, with each methodology having its own requirements for reactivity and functional group compatibility. The following table summarizes some potential precursors and their corresponding synthetic approaches.

| Precursor Class | Specific Example | Applicable Synthetic Methodology |

| Substituted Toluenes | Methyl 4-amino-3-methylbenzoate | Multi-step synthesis involving side-chain modification and cyclization |

| β-Phenylethylamides | N-Acyl derivatives of substituted β-phenylethylamines | Bischler-Napieralski Type Reactions |

| β-Arylethylamines | Substituted β-phenylethylamines | Pictet-Spengler Cyclizations |

| Arylaldehydes | 2-Formyl-4-carboxybenzonitrile | Condensation Reactions |

| Benzamidines | Substituted benzamidines | Transition-Metal-Catalyzed Cyclizations |

Transition-Metal-Catalyzed Synthesis of Aminoisoquinolines

In recent years, transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including isoquinolines. nih.gov Rhodium(III) catalysis, in particular, has been extensively utilized for the construction of isoquinoline scaffolds from simple and readily available starting materials.

A common strategy involves the reaction of a benzamidine (B55565) or a related derivative with an alkyne. The reaction proceeds through a C-H activation of the benzene ring, directed by the amidine group, followed by insertion of the alkyne and subsequent reductive elimination to form the isoquinoline ring. This methodology has been successfully applied to the synthesis of 1-aminoisoquinolines. researchgate.net

To adapt this methodology for the synthesis of a 3-aminoisoquinoline, a different starting material or a modified reaction pathway would be required. One potential, though less explored, approach could involve the annulation of a benzamide (B126) derivative with a nitrogen-containing coupling partner that would ultimately form the 3-amino group of the isoquinoline.

A more plausible strategy within the realm of rhodium catalysis for the target molecule would be a [4+2] annulation of a substituted benzamide with an appropriate alkyne. For instance, a benzamide bearing a directing group and a precursor to the 6-carboxylate could be reacted with an alkyne that introduces the C3 and C4 atoms of the isoquinoline ring, along with the amino functionality at C3. Recent studies have demonstrated the synthesis of functionalized isoquinolones via Rh(III)-catalyzed annulation of benzamides with acetylene-containing α-amino carboxylates. wikipedia.org These isoquinolones can then be converted to the corresponding isoquinolines.

The general conditions for such a reaction are summarized below:

| Benzamide Derivative | Alkyne Partner | Catalyst System | Product |

| Substituted Benzamide | Functionalized Alkyne | [Cp*RhCl₂]₂, AgSbF₆, Base | Functionalized Isoquinolone |

This modern synthetic approach offers a high degree of flexibility and functional group tolerance, making it a promising, albeit advanced, strategy for the synthesis of complex isoquinoline derivatives like this compound.

Palladium-Mediated Carbonyl Insertion and Arylation Reactions

Palladium catalysis has proven to be a powerful tool for the construction of the isoquinoline core. One key strategy involves the palladium-catalyzed α-arylation of carbonyl compounds, which facilitates the formation of a crucial C-C bond required for the isoquinoline framework. This approach allows for the convergent synthesis of highly substituted isoquinolines from readily available precursors. nih.govresearchgate.net The synthesis of 3-aminoisoquinolines can be achieved through the palladium-catalyzed α-arylation of nitrile and ester enolates. rsc.org

A plausible synthetic route towards aminoester isoquinolines using this methodology would involve the coupling of a suitably substituted aryl halide with a protected carbonyl-containing fragment. For instance, an ortho-haloaryl aldehyde or ketone can be coupled with a ketone, followed by cyclization with an ammonia (B1221849) source to furnish the isoquinoline ring. nih.gov The regioselectivity of this method is a significant advantage, allowing for the controlled synthesis of polysubstituted isoquinolines. nih.gov

Another powerful palladium-catalyzed method is aminocarbonylation, which can be employed to introduce the carboxamide or carboxylate functionality. The palladium-catalyzed aminocarbonylation of halo-isoquinolines with various amines has been demonstrated to be an effective method for the synthesis of isoquinoline-1-carboxamides. mdpi.comresearchgate.net While this has been extensively studied for the 1-position, similar strategies could be adapted for the synthesis of 6-carboxylate derivatives, provided a suitable 6-halo-3-aminoisoquinoline precursor is available. The choice of palladium catalyst and ligands, such as PPh₃ or bidentate ligands like Xantphos, is crucial for achieving high chemoselectivity and yields. mdpi.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions for Isoquinoline Synthesis

| Catalyst/Ligand | Reactants | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂/PPh₃ | 1-Iodoisoquinoline, Amines, CO | Isoquinoline-1-carboxamides | mdpi.comresearchgate.net |

| Pd(OAc)₂/Xantphos | 1-Iodoisoquinoline, Amines, CO | Isoquinoline-1-carboxamides | mdpi.comresearchgate.net |

| Palladium Catalyst | Aryl Halide, Ketone | Substituted Isoquinolines | nih.gov |

Copper-Catalyzed C-N Bond Formation and Oxidative Cyclizations

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of nitrogen-containing heterocycles. Copper-catalyzed C-N bond formation is a particularly valuable tool for the construction of amino-substituted heterocycles. nih.govmdpi.comresearchgate.net The Ullmann condensation, a classic copper-catalyzed reaction, can be employed for the amination of aryl halides, which could be a key step in the synthesis of aminoisoquinolines.

A regioselective method for copper-catalyzed C-N bond formation with 2-halobenzoic acids has been described, highlighting the potential for constructing anthranilic acid derivatives. nih.gov This principle could be extended to the synthesis of amino-substituted isoquinoline precursors. Furthermore, copper-catalyzed intramolecular cyclization of ortho-alkynylaryl oxime derivatives has been shown to be a facile method for the synthesis of isoquinolines and isoquinoline N-oxides. mdpi.com

Oxidative cyclization reactions catalyzed by copper also provide a pathway to the isoquinoline core. These reactions often proceed under mild conditions and can tolerate a variety of functional groups. While specific examples leading directly to this compound are not prevalent in the literature, the fundamental principles of copper-catalyzed C-N bond formation and oxidative cyclization offer a promising avenue for the development of synthetic routes to this target molecule and its analogs.

Table 2: Overview of Copper-Catalyzed Reactions for C-N Bond Formation

| Reaction Type | Substrates | Key Transformation | Reference |

|---|---|---|---|

| C-N Bond Formation | Aniline, Diazo Compounds | Carbene insertion into N-H bonds | mdpi.com |

| C-N Bond Formation | Halobenzoic Acids, Amines | Regioselective amination | nih.gov |

Metal-Free Approaches to Isoquinoline and Aminoisoquinoline Systems

The development of metal-free synthetic methods is a significant goal in green chemistry. Several metal-free approaches for the synthesis of quinolines and isoquinolines have been reported, offering alternatives to transition metal-catalyzed reactions. mdpi.comnih.govrsc.orgresearchgate.net

One such strategy involves the reaction of quinoline (B57606) and isoquinoline-N-oxides with various amines in the presence of triflic anhydride (B1165640) as an activating agent. nih.gov This method provides a straightforward, one-pot synthesis of aminoquinolines and aminoisoquinolines under mild, metal-free conditions. nih.gov Another metal-free approach involves the construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile (B105546) in an aqueous medium. rsc.org This method is operationally simple, atom-economical, and demonstrates high functional group tolerance and regioselectivity. rsc.org

Furthermore, organocatalytic methods are gaining prominence. For instance, the asymmetric synthesis of dihydroisoquinolinones has been achieved through a one-pot aza-Henry–hemiaminalization–oxidation sequence catalyzed by a quinine-based squaramide. nih.gov While this example leads to a partially saturated system, it highlights the potential of organocatalysis in constructing the core isoquinoline structure with stereocontrol. These metal-free methodologies provide valuable and environmentally benign pathways to access aminoisoquinoline systems.

Regioselective Synthesis of Aminoisoquinoline Carboxylates

The synthesis of polysubstituted isoquinolines like this compound demands a high degree of regiocontrol. The substituents on the starting materials and the choice of reaction conditions are crucial factors that determine the regiochemical outcome of the cyclization and functionalization steps. researchgate.net

For instance, in the Pictet-Spengler reaction, the regioselectivity of cyclization is influenced by the electronic nature of the substituents on the aromatic ring of the starting phenylethylamine. researchgate.net Similarly, in palladium-catalyzed C-H activation/annulation reactions for the synthesis of isoquinolinones, the regioselectivity of the annulation is controlled by the steric effects of the substituents on the allenoic acid ester and the thermodynamic stability of the final products. mdpi.com

A divergent strategy for the synthesis of pyrroles and isoquinolines from ketoxime acetates and ynals has been developed where the regioselectivity can be switched by simply changing the catalyst and solvent. nih.gov This level of control is highly desirable for the synthesis of specific isomers of aminoisoquinoline carboxylates. The development of synthetic methods that allow for the selective functionalization of different positions of the isoquinoline ring is a key area of research.

Multicomponent Reactions in Isoquinoline Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. MCRs are highly atom-economical and offer a convergent approach to molecular diversity. Several MCRs have been developed for the synthesis of quinoline and isoquinoline derivatives. nih.govrsc.org

The Doebner reaction, a classical MCR, provides a route to quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov While this is a quinoline synthesis, similar principles can be applied to the development of MCRs for isoquinoline carboxylates.

Functionalization and Derivatization Chemistry of Methyl 3 Aminoisoquinoline 6 Carboxylate

Transformations at the Amino Group

The amino group at the 3-position of the isoquinoline (B145761) ring is a key site for nucleophilic reactions and functionalization. Its reactivity allows for the introduction of a variety of substituents, significantly altering the molecule's steric and electronic properties.

The primary amino group of Methyl 3-aminoisoquinoline-6-carboxylate can be readily acylated to form the corresponding amides. This reaction is typically carried out using standard acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. For instance, the acylation of a 6-aminoisoquinoline (B57696) derivative has been demonstrated using acetic anhydride (B1165640) in pyridine. researchgate.net This transformation is crucial for protecting the amino group or for introducing specific acyl moieties to modulate biological activity.

The general scheme for the acylation of the amino group is presented below:

Reactant : this compound

Reagent : Acyl chloride (R-COCl) or Acetic anhydride ((RCO)₂O)

Solvent/Base : Pyridine or Triethylamine

Product : Methyl 3-(acylamino)isoquinoline-6-carboxylate

| Acylating Agent | Typical Conditions | Product Class |

|---|---|---|

| Acetyl Chloride | Pyridine, 0 °C to room temperature | N-(Isoquinolin-3-yl)acetamide derivative |

| Benzoyl Chloride | Triethylamine, Dichloromethane, room temperature | N-(Isoquinolin-3-yl)benzamide derivative |

| Acetic Anhydride | Pyridine, 0 °C to room temperature | N-(Isoquinolin-3-yl)acetamide derivative |

The lone pair of electrons on the nitrogen atom of the 3-amino group confers nucleophilic character, allowing it to participate in substitution reactions with various electrophiles. A common example of this is N-alkylation, which involves the reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) to yield secondary or tertiary amines. wikipedia.org These reactions are typically performed in the presence of a base to deprotonate the amine, enhancing its nucleophilicity and neutralizing the resulting acid. Over-alkylation to form quaternary ammonium (B1175870) salts is a potential side reaction that can be controlled by careful selection of reaction conditions. wikipedia.org

Such functionalization is a key step in the synthesis of more complex molecules. For example, the N-alkylation of amino acids is a widely used strategy in peptide synthesis and drug development to increase lipophilicity and bioavailability. monash.edu

| Electrophile | Base | Solvent | Product Type |

|---|---|---|---|

| Methyl Iodide | Potassium Carbonate | Acetonitrile (B52724) | Secondary Amine (N-methyl) |

| Benzyl Bromide | Sodium Hydride | Tetrahydrofuran (THF) | Secondary Amine (N-benzyl) |

| Ethyl Bromoacetate | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | N-Substituted Glycine Ester |

Reactions Involving the Carboxylate Moiety

The methyl ester at the C6 position provides another handle for extensive derivatization, allowing for modifications that can influence the compound's solubility, polarity, and interaction with biological targets.

The methyl carboxylate group can be converted into a wide array of amides, a transformation of significant importance in medicinal chemistry. rsc.orgmdpi.com This is generally achieved through two primary routes. The first is direct aminolysis, where the ester is treated with ammonia (B1221849) or a primary/secondary amine. This reaction often requires high temperatures and pressures to proceed efficiently.

A more common and milder approach involves a two-step sequence:

Hydrolysis : The methyl ester is first hydrolyzed to the corresponding carboxylic acid, 3-aminoisoquinoline-6-carboxylic acid.

Amide Coupling : The resulting carboxylic acid is then coupled with an amine in the presence of a peptide coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). This method is highly versatile and allows for the synthesis of a broad range of amide derivatives under mild conditions. researchgate.net

| Amine Reagent | Coupling Agent | Solvent | Product |

|---|---|---|---|

| Ammonia | None (Direct Aminolysis) | Methanol (sealed tube, heat) | 3-Aminoisoquinoline-6-carboxamide |

| Aniline | EDCI, HOBt | Dimethylformamide (DMF) | 3-Amino-N-phenylisoquinoline-6-carboxamide |

| Benzylamine | DCC | Dichloromethane (DCM) | 3-Amino-N-benzylisoquinoline-6-carboxamide |

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. google.comnii.ac.jp Base-catalyzed hydrolysis, or saponification, is typically achieved by treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup to protonate the carboxylate salt. thieme-connect.de Acid-catalyzed hydrolysis is performed by heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous medium. The resulting carboxylic acid is a key intermediate for forming amide bonds and other derivatives.

Transesterification, the conversion of one ester to another, can be accomplished by treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and is typically driven to completion by using a large excess of the new alcohol.

The ester group can be reduced to a primary alcohol, yielding (3-aminoisoquinolin-6-yl)methanol. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.commasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. monash.edu The reaction proceeds via the addition of hydride ions to the carbonyl carbon, ultimately leading to the primary alcohol after an acidic workup. stackexchange.comyoutube.com This reduction provides a route to isoquinoline derivatives with a hydroxymethyl substituent, which can be further functionalized, for instance, through oxidation to the corresponding aldehyde or conversion to a leaving group for substitution reactions.

| Reducing Agent | Solvent | Workup | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Aqueous acid (e.g., dilute H₂SO₄) | (3-Aminoisoquinolin-6-yl)methanol |

| Diborane (B₂H₆) | Tetrahydrofuran (THF) | Aqueous workup | (3-Aminoisoquinolin-6-yl)methanol |

Modifications and Substitutions on the Isoquinoline Ring System

The inherent reactivity of the isoquinoline ring in this compound allows for a variety of chemical modifications. These transformations can be broadly categorized into the introduction of new functional groups via halogenation and subsequent cross-coupling reactions, and the saturation of the aromatic system through hydrogenation and reduction.

Halogenation and Subsequent Cross-Coupling Reactions

The introduction of a halogen atom onto the isoquinoline ring is a pivotal step in the derivatization of this compound. This initial halogenation provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The regioselectivity of halogenation on the isoquinoline nucleus is influenced by the directing effects of the existing amino and carboxylate groups, as well as the inherent electronic properties of the heterocyclic system. Electrophilic halogenation of isoquinoline derivatives typically occurs at positions C5 and C8, and to a lesser extent at C7. For 3-aminoisoquinoline systems, the substitution pattern can be further influenced by the amino group.

Once halogenated, the resulting halo-isoquinoline derivative of this compound can undergo a variety of cross-coupling reactions. These reactions have become indispensable in modern organic synthesis due to their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-isoquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. For a hypothetical 3-amino-X-halo-isoquinoline-6-carboxylate, a Suzuki-Miyaura coupling could introduce a variety of aryl or heteroaryl substituents at the halogenated position.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the halo-isoquinoline with a primary or secondary amine, catalyzed by a palladium complex. This provides a direct route to substituted amino-isoquinolines.

Sonogashira Coupling: This cross-coupling reaction utilizes a terminal alkyne and a palladium-copper co-catalyst system to form a new carbon-carbon bond with the halo-isoquinoline. This is a valuable method for the synthesis of alkynyl-substituted isoquinolines.

The choice of catalyst, ligands, base, and solvent is crucial for the success of these cross-coupling reactions, and optimization is often necessary to achieve high yields and selectivity.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on a Hypothetical Halo-3-aminoisoquinoline-6-carboxylate Moiety

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Typical Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Aryl-substituted isoquinoline |

| Buchwald-Hartwig | Secondary amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Amino-substituted isoquinoline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Alkynyl-substituted isoquinoline |

This table presents generalized conditions and products for illustrative purposes, as specific data for this compound is not available.

Hydrogenation and Reduction of the Isoquinoline Core

The selective reduction of the isoquinoline ring system in this compound offers a pathway to saturated and partially saturated heterocyclic structures, significantly expanding the accessible chemical space. The reduction can be directed to either the pyridine or the benzene (B151609) portion of the isoquinoline core, depending on the reaction conditions and the catalyst employed.

Reduction of the Pyridine Ring: Catalytic hydrogenation is a common method for the reduction of the nitrogen-containing ring. The use of catalysts such as platinum oxide (Adam's catalyst) or palladium on carbon (Pd/C) under hydrogen pressure can lead to the formation of 1,2,3,4-tetrahydroisoquinoline derivatives. The reaction conditions, including solvent, temperature, and pressure, can be tuned to control the extent of reduction and minimize side reactions. For substrates with multiple reducible functional groups, such as the ester and the aromatic rings in this compound, chemoselectivity is a key consideration.

Reduction of the Benzene Ring: The selective reduction of the carbocyclic (benzene) ring of an isoquinoline is more challenging due to its higher aromaticity. Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, is a classic method for the partial reduction of aromatic rings to yield 1,4-dienes. However, the compatibility of the amino and ester functional groups with these harsh conditions must be carefully considered. More modern approaches may involve the use of specific transition metal catalysts under tailored conditions to achieve selective reduction of the benzene ring.

The diastereoselectivity of the reduction becomes important when new stereocenters are formed in the process. The substituents already present on the isoquinoline ring can influence the stereochemical outcome of the hydrogenation.

Table 2: Potential Reduction Products of this compound

| Reagents and Conditions | Ring Reduced | Product Class |

| H₂, Pd/C, EtOH, rt | Pyridine Ring | Methyl 3-amino-1,2,3,4-tetrahydroisoquinoline-6-carboxylate |

| Na, liq. NH₃, EtOH | Benzene Ring | Methyl 3-amino-5,8-dihydroisoquinoline-6-carboxylate |

| H₂, Rh/C, high pressure/temp | Both Rings | Methyl 3-aminodecahydroisoquinoline-6-carboxylate |

This table illustrates potential outcomes based on general principles of isoquinoline reduction, as specific experimental data for the target molecule is limited.

Strategies for Selective Functionalization

Achieving selective functionalization of a multifunctional molecule like this compound requires a careful strategic approach. The inherent reactivity of different positions on the isoquinoline ring, combined with the electronic influence of the amino and methyl carboxylate substituents, dictates the preferred sites for chemical modification.

Directing Group Effects: The amino group at the C3 position is an activating group and directs electrophilic substitution primarily to the C4 position. The methyl carboxylate at the C6 position is a deactivating group and will direct incoming electrophiles to the meta positions (C5 and C7). The interplay of these directing effects will determine the regiochemical outcome of reactions such as halogenation.

Protecting Group Strategies: To achieve functionalization at a less favored position or to prevent unwanted side reactions, the use of protecting groups can be employed. For instance, the amino group can be acylated to modulate its directing effect and reactivity. The protected amine can then be deprotected after the desired functionalization has been achieved.

Orthogonal Reactivity: By choosing reagents and reaction conditions that are chemoselective, it is possible to functionalize one part of the molecule while leaving other functional groups intact. For example, palladium-catalyzed cross-coupling reactions are generally compatible with ester and amino functionalities, allowing for selective modification of a halogenated position without affecting these groups.

Stepwise Functionalization: A sequential approach, where different positions of the isoquinoline ring are functionalized in a stepwise manner, allows for the controlled and systematic construction of complex derivatives. This strategy often involves a combination of the techniques mentioned above, such as initial halogenation, followed by cross-coupling, and then subsequent modification of another position on the ring or a functional group.

Through the judicious application of these strategies, the chemical space around the this compound core can be extensively explored, leading to the synthesis of novel and potentially valuable compounds.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of nuclear spin transitions in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution 1H NMR Analysis

High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of Methyl 3-aminoisoquinoline-6-carboxylate is expected to show distinct signals for each unique proton. The chemical shifts (δ) of the aromatic protons on the isoquinoline (B145761) core are influenced by the electron-donating amino group and the electron-withdrawing methyl carboxylate group. The protons on the benzene (B151609) ring portion of the isoquinoline system, along with the proton at the C1 position, would appear in the aromatic region of the spectrum. The amino group protons would likely appear as a broad singlet, and the methyl ester protons would be a sharp singlet in the upfield region. Coupling constants (J) between adjacent protons would provide crucial information about their connectivity.

13C NMR Spectroscopy and DEPT Experiments

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would indicate the nature of each carbon, with the carbonyl carbon of the ester group appearing significantly downfield. Carbons attached to the nitrogen atom would also have characteristic chemical shifts.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for example, would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. This would be critical in assigning the signals for the isoquinoline ring carbons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the precise connectivity of atoms.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the arrangement of protons on the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons and for confirming the position of the ester and amino groups on the isoquinoline framework.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine, C=O stretching for the ester group, C-N stretching, and various C=C and C-H stretching and bending vibrations for the aromatic isoquinoline ring. FT-Raman spectroscopy, which is sensitive to non-polar bonds, would complement the FT-IR data, particularly for the aromatic ring vibrations.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline ring system is a chromophore that absorbs UV light. The position and intensity of the absorption maxima (λmax) are sensitive to the substituents on the ring. The presence of the amino and methyl carboxylate groups would be expected to influence the electronic structure and thus the UV-Vis spectrum of the parent isoquinoline system. The analysis of the spectrum can provide insights into the extent of conjugation and the electronic properties of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₁H₁₀N₂O₂), HRMS would provide an exact mass measurement that corresponds to this formula, thereby confirming its elemental composition.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A comprehensive search of crystallographic databases and scientific literature did not yield specific single-crystal X-ray diffraction data for this compound. While the technique of single-crystal X-ray diffraction is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions, no published crystal structure for this particular compound appears to be available at this time.

Crystallographic data for related isoquinoline and quinoline (B57606) derivatives have been reported, offering insights into the structural motifs that might be anticipated in the title compound. For instance, studies on various substituted quinoline-3-carboxylates have detailed their molecular geometries and crystal packing, often revealing planar heterocyclic ring systems and specific hydrogen bonding networks. However, without experimental data for this compound, any description of its solid-state structure would be purely speculative.

The generation of single crystals suitable for X-ray diffraction analysis is a critical and often challenging step. It requires the slow and controlled crystallization of a high-purity sample from an appropriate solvent system. Once suitable crystals are obtained, they are mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then analyzed to solve the crystal structure, which involves determining the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice.

Should a single-crystal X-ray diffraction study of this compound be undertaken in the future, it would provide invaluable and unambiguous information on its molecular conformation and supramolecular assembly in the solid state.

Theoretical and Computational Chemistry of Methyl 3 Aminoisoquinoline 6 Carboxylate

Quantum Chemical Calculations and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost. nih.govresearchgate.net The process begins with geometry optimization, a computational procedure to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry.

For Methyl 3-aminoisoquinoline-6-carboxylate, this optimization is typically performed using a specific DFT functional, such as B3LYP, and a basis set like 6-311++G(d,p). researchgate.netdergipark.org.tr The basis set is a set of mathematical functions used to build the molecular orbitals. The optimization process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles. These theoretical parameters for the isoquinoline (B145761) core, the amino group, and the methyl carboxylate substituent can then be compared with experimental data if available, for instance from X-ray crystallography, to validate the computational method used. mdpi.com For similar quinoline (B57606) derivatives, calculated bond lengths and angles have shown good agreement with experimental values. dergipark.org.tr

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from geometry optimization. Actual values would be generated from specific DFT calculations.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-N (amino) | ~1.36 Å |

| C=O (carbonyl) | ~1.22 Å | |

| C-O (ester) | ~1.35 Å | |

| N-C (ring) | ~1.32 Å | |

| Bond Angle | H-N-H | ~115° |

| O=C-O | ~124° | |

| C-N-C (ring) | ~118° |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. science.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. For this compound, the HOMO is expected to be delocalized over the electron-rich isoquinoline ring system and the amino group, while the LUMO would likely be distributed over the aromatic system and the electron-withdrawing methyl carboxylate group. The calculated energies of these orbitals provide quantitative measures of the molecule's electron-donating and accepting abilities.

Table 2: Frontier Molecular Orbital Energies (Illustrative) This table shows representative FMO data. Actual values would be derived from specific quantum chemical calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.5 to -2.5 |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with classical chemical concepts of lone pairs and bonds. faccts.de This analysis provides a detailed picture of the electron density distribution, atomic charges, and stabilizing interactions within the molecule.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent intramolecular charge transfer (ICT) from filled (donor) NBOs to empty (acceptor) NBOs, which stabilizes the molecule. For this compound, significant charge transfer is expected from the lone pair of the amino nitrogen and the π-orbitals of the aromatic ring to the antibonding π*-orbitals of the carboxyl group and the isoquinoline system. The magnitude of the stabilization energy (E(2)) associated with these interactions indicates the strength of the hyperconjugative effects and the extent of electron delocalization.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

On an MEP map, negative potential regions (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atom of the isoquinoline ring, the oxygen atoms of the carboxylate group, and the amino group. mdpi.com Positive potential regions (colored blue) indicate electron deficiency and are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the aromatic ring. The MEP surface provides valuable insights into intermolecular interactions, such as hydrogen bonding, and predicts the most likely sites for chemical reactions. researchgate.net

Computational Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Vis) spectra. Theoretical calculations of vibrational frequencies are often performed using the same DFT method as the geometry optimization. researchgate.net The calculated frequencies correspond to the normal modes of vibration. While there can be systematic errors, these can be corrected using scaling factors, leading to good agreement between theoretical and experimental spectra. dergipark.org.trresearchgate.net This allows for the confident assignment of experimentally observed spectral bands to specific molecular motions.

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. science.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelength (λmax) and oscillator strength (a measure of transition probability), can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule.

Thermochemical and Conformational Analysis

Computational methods can also determine key thermochemical properties such as enthalpy, entropy, and Gibbs free energy from the calculated vibrational frequencies. These properties are crucial for predicting the thermodynamics and spontaneity of chemical reactions involving the compound.

Furthermore, for molecules with rotatable bonds, such as the methyl carboxylate group in this compound, conformational analysis is important. This involves calculating the energy of the molecule as a function of the rotation around specific single bonds (e.g., the C-C bond connecting the carboxylate group to the ring or the C-O ester bond). mdpi.commdpi.com By scanning the potential energy surface, different conformers (rotational isomers) and the energy barriers between them can be identified. This analysis helps determine the most stable conformation of the molecule at a given temperature and provides insight into its dynamic behavior.

Computational Modeling of Reaction Pathways and Selectivity

Extensive literature searches did not yield specific computational studies focused on the reaction pathways and selectivity of this compound. While theoretical investigations, particularly those employing Density Functional Theory (DFT), are common for elucidating reaction mechanisms in related heterocyclic systems, research directly addressing this specific molecule is not publicly available in the searched scientific literature.

Computational chemistry offers a powerful lens through which to understand and predict the outcomes of chemical reactions. For a molecule like this compound, such studies would be invaluable for predicting its reactivity and the regioselectivity of its functionalization. In principle, computational modeling could be applied to investigate various reaction types, including electrophilic aromatic substitution, nucleophilic attack, and metal-catalyzed cross-coupling reactions.

General Principles of Computational Modeling for Reaction Pathways:

In the absence of specific data for this compound, a general overview of how computational modeling is used to study reaction pathways and selectivity is presented.

Mapping Potential Energy Surfaces: Theoretical chemists use computational methods to map the potential energy surface (PES) of a reaction. The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By identifying the minima (reactants and products) and saddle points (transition states) on the PES, the most likely reaction pathway can be determined.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy (ΔE‡). A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies of different possible reaction pathways, chemists can predict which pathway is kinetically favored.

Investigating Regioselectivity and Stereoselectivity: When a reaction can yield multiple isomers, computational modeling can predict the selectivity. For example, in an electrophilic aromatic substitution on the isoquinoline ring system, the electrophile could attack several different positions. By calculating the activation energies for the formation of each possible intermediate, the most likely product can be predicted. The pathway with the lowest energy barrier will be the dominant one, thus determining the regioselectivity.

Hypothetical Application to this compound:

To illustrate, consider the hypothetical electrophilic nitration of this compound. The isoquinoline ring contains several positions susceptible to electrophilic attack. The amino group (-NH2) at the C3 position is a strong activating group and an ortho-, para-director. The methyl carboxylate group (-COOCH3) at the C6 position is a deactivating group and a meta-director.

A computational study would involve the following steps:

Geometry Optimization: The ground state geometries of the reactant (this compound) and the electrophile (e.g., NO2+) would be optimized.

Transition State Searching: For each possible site of attack (e.g., C4, C5, C7, C8), the geometry of the transition state leading to the corresponding sigma complex (Wheland intermediate) would be located.

Frequency Calculations: Vibrational frequency calculations would be performed to confirm that the optimized structures correspond to energy minima (for reactants and intermediates) or first-order saddle points (for transition states).

Energy Calculations: The electronic energies of all species would be calculated to determine the relative activation barriers for each pathway.

The results of such a study could be summarized in a data table, as shown hypothetically below.

Hypothetical Calculated Activation Energies for the Nitration of this compound

| Position of Attack | Relative Activation Energy (kcal/mol) |

|---|---|

| C4 | 15.2 |

| C5 | 18.5 |

| C7 | 17.8 |

| C8 | 20.1 |

Note: These are hypothetical values for illustrative purposes only and are not based on actual experimental or computational data.

Based on these hypothetical values, the computational model would predict that the nitration would occur preferentially at the C4 position, as this pathway has the lowest activation energy barrier.

Applications of Methyl 3 Aminoisoquinoline 6 Carboxylate As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The 3-aminoisoquinoline moiety is a valuable precursor for the synthesis of fused heterocyclic systems, where additional rings are annulated onto the isoquinoline (B145761) core. The amino group can participate in various cyclization reactions, serving as a nucleophile to react with suitable bifunctional electrophiles. This reactivity allows for the construction of polycyclic frameworks that are often associated with significant biological activity.

For instance, the amino group can be transformed into a hydrazine, which can then undergo condensation and cyclization to form triazolo-isoquinolines. While specific examples starting from Methyl 3-aminoisoquinoline-6-carboxylate are not extensively documented, the general reactivity of amino-heterocycles supports this potential application. Furthermore, the amino group can be acylated, and the resulting amide can undergo intramolecular cyclization to form fused pyrimidones or other related heterocycles. The methyl ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which provides another reactive site for the construction of fused systems, such as pyrazino-isoquinolines, through condensation with appropriate diamines.

The following table illustrates potential fused heterocyclic systems that could be synthesized from this compound based on known reactions of related amino-heterocycles.

| Fused Heterocyclic System | Potential Synthetic Approach |

| Triazolo[3,4-a]isoquinoline | Diazotization of the 3-amino group followed by reaction with an active methylene (B1212753) compound and subsequent cyclization. |

| Imidazo[2,1-a]isoquinoline | Reaction of the 3-amino group with an α-haloketone followed by intramolecular cyclization. |

| Pyrimido[2,1-a]isoquinoline | Condensation of the 3-amino group with a β-ketoester or a related 1,3-dielectrophile. |

| Isoquinolino[2,3-a]quinazoline | Multi-step synthesis involving acylation of the 3-amino group and subsequent cyclization with a suitable benzannulated electrophile. |

Intermediate for Analogue Synthesis and Structural Diversification

In the field of medicinal chemistry, the ability to rapidly generate a diverse range of analogues from a common intermediate is crucial for structure-activity relationship (SAR) studies. This compound is an ideal scaffold for such diversification, owing to its two distinct functional groups that can be independently modified.

The 3-amino group is amenable to a wide variety of chemical transformations, including:

Acylation: Reaction with various acid chlorides or anhydrides to produce a library of amide analogues.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation and Arylation: Participation in cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce a range of alkyl and aryl substituents.

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

Simultaneously, the methyl ester at the 6-position can be:

Hydrolyzed: To the corresponding carboxylic acid, which can then be coupled with a diverse set of amines to generate a library of amides.

Reduced: To a hydroxymethyl group, which can be further functionalized.

Transformed: Into other functional groups via reactions such as the Curtius or Hofmann rearrangement after conversion to the corresponding acyl azide (B81097) or amide.

This orthogonal reactivity allows for the systematic exploration of the chemical space around the isoquinoline core, which is a key strategy in the optimization of lead compounds in drug discovery. For example, the related 6-aminoisoquinoline (B57696) moiety has been identified as a key component in a number of kinase inhibitors, and the ability to diversify both the 3- and 6-positions would be highly valuable in the search for new and more potent therapeutic agents.

The following table provides examples of the types of structural diversification that can be achieved using this compound as a starting material.

| Reaction Type | Reagent | Resulting Functional Group at C-3 | Resulting Functional Group at C-6 |

| Acylation | Acetyl chloride | -NHCOCH₃ | -COOCH₃ |

| Sulfonylation | Benzenesulfonyl chloride | -NHSO₂Ph | -COOCH₃ |

| Amide Coupling | Benzylamine (after hydrolysis of ester) | -NH₂ | -CONHCH₂Ph |

| Reduction | Lithium aluminum hydride | -NH₂ | -CH₂OH |

Role in Methodological Development for Organic Synthesis

Amino-substituted heterocyclic compounds are often used as test substrates in the development of new synthetic methodologies, particularly in the area of transition metal-catalyzed cross-coupling reactions. The 3-aminoisoquinoline scaffold can be used to explore the scope and limitations of new catalytic systems for C-N bond formation.

For instance, this compound could serve as a substrate in the development of novel Buchwald-Hartwig amination or Ullmann condensation protocols, where the efficiency of coupling various aryl or alkyl halides to the 3-amino group is investigated. The electronic properties of the isoquinoline ring system can influence the reactivity of the amino group, providing valuable insights into the mechanism of these reactions.

Furthermore, the development of methods for the selective functionalization of the isoquinoline core itself, such as C-H activation, could utilize this compound as a starting material. The directing-group ability of the amino or a derivatized amino group could be exploited to achieve regioselective substitution at other positions on the heterocyclic ring. The presence of the methyl ester also allows for the study of functional group tolerance in these newly developed methods. While specific studies focusing on this compound in this context are not widely reported, the principles are well-established with analogous heterocyclic systems. The insights gained from such studies contribute to the broader toolkit of synthetic organic chemists, enabling the more efficient and selective synthesis of complex molecules.

Structure Reactivity Relationships and Positional Isomerism in Aminoisoquinoline Carboxylates

Impact of Amino Group Position on Reactivity (e.g., 1-amino vs. 3-amino vs. 6-amino)

The position of the amino group on the isoquinoline (B145761) scaffold is a critical determinant of the molecule's reactivity profile. The isoquinoline nucleus consists of two fused rings: a pyridine (B92270) ring (electron-deficient) and a benzene (B151609) ring (electron-rich). The ring nitrogen atom at position 2 deactivates the entire ring system towards electrophilic attack, particularly the pyridine ring, while activating it for nucleophilic attack. gcwgandhinagar.com An amino group, being a strong electron-donating group through resonance (+R effect), profoundly modifies this inherent reactivity.

1-Aminoisoquinoline (B73089): The amino group at the C1 position places it alpha to the ring nitrogen. This position is the most electron-deficient in the isoquinoline ring and is highly susceptible to nucleophilic attack. scribd.comyoutube.com The introduction of a powerful electron-donating amino group at C1 significantly increases the nucleophilicity of the pyridine ring. This isomer readily participates in reactions like diazotization. Furthermore, 1-aminoisoquinolines are generally stronger bases than the parent isoquinoline due to the contribution of the amino group. researchgate.net

3-Aminoisoquinoline: With the amino group at the C3 position, it is beta to the ring nitrogen. While C3 is also part of the electron-deficient pyridine ring, it is generally less reactive towards nucleophiles than the C1 position. youtube.com The amino group at this position strongly activates the ring, particularly the adjacent C4 position, towards electrophilic substitution. The exocyclic amino group at C3 can readily undergo reactions typical of aromatic amines, such as the formation of diazonium salts when treated with nitrous acid. acs.org

6-Aminoisoquinoline (B57696): When the amino group is on the carbocyclic (benzene) ring at C6, its electronic influence is primarily directed within that ring. It strongly activates the benzene portion of the molecule for electrophilic aromatic substitution, directing incoming electrophiles to the ortho (C5 and C7) positions. This isomer is noted to be the most basic among the common aminoisoquinolines, indicating a high availability of the lone pair on the exocyclic nitrogen. iust.ac.ir

| Isomer | Position of -NH₂ | Primary Influence on Reactivity | Key Characteristics |

|---|---|---|---|

| 1-Aminoisoquinoline | C1 (Pyridine Ring) | Strong activation for nucleophilic reactions on the ring; high nucleophilicity. | Most common product of direct amination (Chichibabin reaction). scribd.com |

| 3-Aminoisoquinoline | C3 (Pyridine Ring) | Strong activation of the pyridine ring, especially C4, for electrophilic attack. | Exocyclic amine is reactive (e.g., diazotization). acs.org |

| 6-Aminoisoquinoline | C6 (Benzene Ring) | Strong activation of the benzene ring for electrophilic attack (directs to C5, C7). | Reported as the most basic of the aminoisoquinoline isomers. iust.ac.ir |

Influence of Ester Group Position on Chemical Transformations

When positioned on the benzene ring, as in Methyl 3-aminoisoquinoline-6-carboxylate, the ester group deactivates this ring toward electrophilic substitution. This effect contrasts with the activating influence of an amino group also on the benzene ring. For the target molecule, the ester at C6 makes electrophilic attack on the benzene ring (e.g., at C5 or C7) more difficult than it would be on an unsubstituted ring.

Conversely, an ester group on the already electron-poor pyridine ring would further enhance its deficiency, making it exceptionally susceptible to nucleophilic attack. For instance, a hypothetical methyl 3-aminoisoquinoline-1-carboxylate would be highly activated for nucleophilic displacement of a suitable leaving group at C1. The position of the ester group also affects the reactivity of the amino group itself. An electron-withdrawing ester group on the same ring can decrease the basicity and nucleophilicity of the amino group through inductive and resonance effects. In this compound, the ester at C6 has a moderate electron-withdrawing effect on the amino group at C3, transmitted through the ring system.

Electronic and Steric Effects of Substituents on Isoquinoline Ring Reactivity

In this compound, the reactivity is governed by the competing and cooperating electronic effects of the 3-amino and 6-carboxylate substituents.

Electronic Effects:

Amino Group (C3): As a strong π-donor (+R), the 3-amino group enriches the pyridine ring with electron density. This activation is most pronounced at the ortho (C4) and para (C1) positions relative to the amino group. Therefore, the C4 position becomes a prime target for electrophilic attack, a reaction not typically favored on the unsubstituted pyridine ring of isoquinoline.

Combined Effect: The molecule possesses two rings with opposing activation levels. The pyridine ring is strongly activated by the amino group, while the benzene ring is deactivated by the ester group. This dichotomy would strongly favor electrophilic substitution on the pyridine ring, specifically at C4. For nucleophilic attack, the inherent propensity for reaction at C1 is maintained, though modulated by the electronic push from the 3-amino group.

Steric Effects:

The substituent at C3 can sterically hinder the approach of reagents to the C4 position to some extent. chemrxiv.org However, for many electrophiles, this hindrance from an amino group is minimal.

The ester group at C6 may provide some steric hindrance for substitution at the adjacent C5 and C7 positions, potentially favoring the less crowded C5 position if an electrophilic reaction on the benzene ring were forced. mdpi.com

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| 3-Amino (-NH₂) | Pyridine Ring | Activating (+R, +I) | Strongly directs electrophilic attack to C4; activates pyridine ring. |

| 6-Carboxylate (-COOCH₃) | Benzene Ring | Deactivating (-R, -I) | Deactivates benzene ring to electrophilic attack. |

Comparative Analysis with Quinoline-Based Amino Carboxylates

A comparative analysis with the isomeric quinoline (B57606) framework highlights the profound impact of the nitrogen atom's position. Quinoline and isoquinoline are structural isomers (benzo[b]pyridine and benzo[c]pyridine, respectively), differing only in the location of the ring nitrogen. pediaa.com This seemingly small change creates a significant divergence in chemical reactivity. gcwgandhinagar.comscribd.com

Let us compare this compound with its constitutional isomer, Methyl 3-aminoquinoline-6-carboxylate.

Electron Distribution:

Isoquinoline: The nitrogen at position 2 makes C1 the most electron-deficient carbon, thus the primary site for nucleophilic attack. quimicaorganica.org The 3-amino group is beta to the nitrogen.

Quinoline: The nitrogen at position 1 makes C2 and C4 the most electron-deficient carbons. iust.ac.ir A 3-amino group in quinoline is positioned between the ring nitrogen and the C4 carbon, leading to a complex electronic environment.

Reactivity Comparison:

Nucleophilic Substitution: In the isoquinoline derivative, nucleophilic attack is favored at C1. In the quinoline analogue, nucleophilic attack would be favored at C2 and C4. The presence of the 3-amino group in the quinoline isomer would activate the C4 position for nucleophilic substitution.

Electrophilic Substitution: In both isomers, the benzene ring is the preferred site for electrophilic attack in the absence of strong activating groups on the pyridine ring. quimicaorganica.org However, in both this compound and Methyl 3-aminoquinoline-6-carboxylate, the 3-amino group is a powerful activating substituent.

In the isoquinoline , the 3-amino group strongly activates the C4 position.

In the quinoline , the 3-amino group also strongly activates the C4 position. The proximity to the ring nitrogen at C1 would likely enhance this effect, making the C4 position in the 3-aminoquinoline (B160951) system highly reactive toward electrophiles.

Basicity: The basicity of the ring nitrogen and the exocyclic amino group will differ between the two scaffolds due to the different electronic environments created by the placement of the heteroatom.

This comparison underscores that while both molecules share the same substituents, the underlying heterocyclic core dictates the flow of electrons and, consequently, the preferred sites and ease of chemical reactions.

Advanced Research Directions and Future Prospects

Development of Sustainable and Greener Synthetic Routes

The principles of green chemistry are progressively being integrated into the synthesis of complex heterocyclic compounds like isoquinolines to minimize environmental impact. Research is moving away from traditional methods that often require harsh conditions and stoichiometric reagents, towards more sustainable alternatives. A significant focus is on the use of environmentally benign solvents, particularly water, and the development of catalyst-free reaction conditions. For instance, a novel and sustainable route for the synthesis of the core isoquinoline (B145761) structure has been developed by reacting 2-ethynylbenzaldehyde (B1209956) with ammonium (B1175870) hydroxide (B78521) in water, offering an environmentally friendly alternative. researchgate.net

Future research in this area will likely focus on the following:

Water-based synthesis: Expanding the scope of aqueous reactions for the synthesis of functionalized aminoisoquinolines.

Biocatalysis: Employing enzymes as catalysts to perform selective transformations under mild conditions, enhancing the sustainability of the synthetic process. scielo.br

Energy-efficient methods: Further exploration of microwave and ultrasound-assisted syntheses to reduce energy consumption and reaction times. rsc.org

Atom economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

| Green Chemistry Principle | Application in Isoquinoline Synthesis |

| Use of renewable feedstocks | Exploration of bio-based starting materials. |

| Atom Economy | Designing reactions where most atoms of the reactants are incorporated into the desired product. |

| Less hazardous chemical syntheses | Avoiding toxic reagents and solvents. |

| Designing safer chemicals | Synthesizing derivatives with reduced toxicity. |

| Safer solvents and auxiliaries | Utilizing water or other green solvents. researchgate.net |

| Design for energy efficiency | Employing microwave or ultrasonic irradiation. cdnsciencepub.comrsc.org |

| Use of catalysts | Preferring catalytic reactions over stoichiometric ones. |

| Reduce derivatives | Avoiding unnecessary protection and deprotection steps. |

| Real-time analysis for pollution prevention | In-process monitoring to prevent the formation of byproducts. |

| Inherently safer chemistry for accident prevention | Choosing reaction conditions that minimize the risk of accidents. |

Exploration of Novel Catalytic Systems for Aminoisoquinoline Synthesis

The development of novel catalytic systems is a major driving force in modern organic synthesis, enabling the efficient and selective construction of complex molecules. For the synthesis of 3-aminoisoquinolines, research has been particularly active in the field of transition-metal catalysis, with palladium, rhodium, and copper being the most extensively studied metals.

Palladium-catalyzed reactions have proven to be highly versatile for the synthesis of isoquinolines. One notable strategy involves the palladium-catalyzed α-arylation of enolates, which allows for the regioselective construction of the isoquinoline core. scielo.br This method is tolerant of a wide range of functional groups and can be adapted to produce 3-aminoisoquinolines by using nitrile and ester enolates as starting materials. scielo.br

Rhodium catalysts have also emerged as powerful tools for isoquinoline synthesis, often proceeding through C-H activation pathways. For example, rhodium(III)-catalyzed oxidative coupling of aryl aldimines with internal alkynes affords 3,4-disubstituted isoquinolines with high regioselectivity. citedrive.com Another innovative approach utilizes a rhodium(III)-catalyzed cascade C-H activation/cyclization of benzimidates with allyl carbonates, which function as a C2 synthon, to produce isoquinoline derivatives. nih.gov

Copper-catalyzed reactions offer a more economical alternative to palladium and rhodium. Copper(I)-catalyzed tandem reactions of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) have been developed to produce densely functionalized isoquinolines through a [3 + 2 + 1] cyclization. rsc.org

Beyond transition metals, there is a growing interest in metal-free synthetic methods. These approaches often rely on the use of iodine(III) reagents or proceed through base-mediated cyclizations, offering a more sustainable and cost-effective alternative. For instance, a metal-free oxidative cycloaddition of substituted benzamides and alkynes using bis(trifluoracetoxy)iodobenzene (PIFA) has been developed for the synthesis of isoquinolones. mdpi.comsemanticscholar.org

Future research in this domain will likely focus on:

Earth-abundant metal catalysts: Developing catalytic systems based on iron, cobalt, and nickel to replace precious metals.

Photoredox catalysis: Utilizing visible light to drive novel transformations for the synthesis of aminoisoquinolines under mild conditions.

Asymmetric catalysis: Designing chiral catalysts to control the stereochemistry of the products, which is crucial for the synthesis of biologically active molecules.

| Catalyst Type | Key Features |

| Palladium | High versatility, tolerance of various functional groups. scielo.br |

| Rhodium | Efficient C-H activation, high regioselectivity. citedrive.comnih.gov |

| Copper | Economical, enables multi-component reactions. rsc.org |

| Metal-free | Sustainable, cost-effective, avoids metal contamination. mdpi.comsemanticscholar.org |

Integration of Flow Chemistry and Automation in Synthesis

The integration of continuous flow chemistry and automated synthesis platforms is poised to revolutionize the preparation of complex molecules like methyl 3-aminoisoquinoline-6-carboxylate. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, increased safety, and the potential for straightforward scalability. mdpi.comnih.gov

For the multi-step synthesis of pharmaceutical intermediates, flow chemistry allows for the "telescoping" of reactions, where the output of one reactor is directly fed into the next without the need for intermediate isolation and purification. figshare.com This significantly reduces processing time and waste generation. The synthesis of various nitrogen-containing heterocycles has been successfully demonstrated in continuous flow, highlighting the potential for applying this technology to the production of aminoisoquinolines. rsc.org

Automation in synthesis is also rapidly advancing, with the development of cartridge-based systems that can perform a variety of chemical transformations with minimal human intervention. mdpi.com These automated synthesizers use pre-packed cartridges containing the necessary reagents and purification media for a specific reaction, simplifying the process and improving reproducibility. mdpi.com Such systems could be programmed to perform the multiple steps required for the synthesis of this compound and its derivatives, enabling the rapid generation of compound libraries for screening purposes.

Future prospects in this area include:

End-to-end continuous manufacturing: Developing fully integrated flow systems that encompass the entire synthetic sequence, from starting materials to the final purified product.

Machine learning-assisted optimization: Utilizing algorithms to rapidly optimize reaction conditions in flow, leading to higher yields and purities.

On-demand synthesis: Creating automated platforms that can synthesize specific molecules on demand, facilitating rapid access to novel compounds for research and development.

| Technology | Advantages in Aminoisoquinoline Synthesis |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability, and potential for telescoped reactions. nih.govfigshare.com |

| Automated Synthesis | Increased reproducibility, high-throughput synthesis, and reduced manual labor. mdpi.com |

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity, biological activity, and spectroscopic signatures. Advanced spectroscopic techniques and computational chemistry play a pivotal role in this endeavor.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for the unambiguous structural elucidation of novel aminoisoquinoline derivatives. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds. Tandem mass spectrometry (MS/MS) experiments can provide valuable information about the fragmentation patterns, which can aid in structure confirmation. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule. The vibrational frequencies can also be calculated computationally and compared with the experimental data to support the structural assignment.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations have become a powerful tool for investigating the properties of organic molecules. They can be used to predict the optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties (e.g., HOMO-LUMO energy gap, molecular electrostatic potential) of aminoisoquinolines. researchgate.netresearchgate.net This information can provide insights into the molecule's reactivity and potential for intermolecular interactions.

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can be used to predict the binding mode of this compound and its derivatives to a biological target, such as an enzyme or receptor. tandfonline.com This can help in understanding the structure-activity relationship and in designing more potent inhibitors.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density distribution in a molecule, providing a detailed picture of the chemical bonding and non-covalent interactions.

Future research will likely involve a closer integration of experimental and computational methods. For example, the use of calculated NMR spectra to aid in the assignment of complex experimental spectra, or the use of molecular dynamics simulations to study the conformational flexibility of aminoisoquinoline derivatives in different environments.

| Technique | Information Gained |

| NMR Spectroscopy | Connectivity, stereochemistry, and structural elucidation. |

| Mass Spectrometry | Molecular weight and elemental composition. nih.gov |

| Vibrational Spectroscopy | Identification of functional groups. |

| DFT Calculations | Geometry, electronic properties, and spectroscopic parameters. researchgate.netresearchgate.net |

| Molecular Docking | Prediction of binding modes to biological targets. tandfonline.com |

Synthetic Strategies for Highly Functionalized Isoquinoline Libraries

The generation of libraries of structurally diverse compounds is essential for the discovery of new drugs and functional materials. For the this compound scaffold, the development of synthetic strategies that allow for the rapid and efficient introduction of a wide range of functional groups is a key research objective.

Combinatorial Chemistry and Diversity-Oriented Synthesis (DOS): These approaches aim to create large collections of compounds by systematically varying the substituents around a central scaffold. For the synthesis of isoquinoline libraries, multi-component reactions are particularly well-suited, as they allow for the introduction of multiple points of diversity in a single step.

Late-Stage Functionalization: This strategy involves the selective modification of a common intermediate at a late stage of the synthesis. This is an efficient way to generate a library of analogs without having to re-synthesize each compound from scratch. C-H activation reactions are a powerful tool for late-stage functionalization, as they allow for the direct introduction of functional groups at positions that would be difficult to access through traditional methods.

Divergent Synthesis: In a divergent synthetic approach, a common precursor is converted into a variety of different products through the use of different reagents or reaction conditions. This is an effective strategy for exploring the chemical space around a particular scaffold. For example, a common 3-aminoisoquinoline intermediate could be functionalized at the amino group, the aromatic ring, or the ester moiety to generate a diverse library of compounds.

Future directions in this area will focus on the development of more robust and versatile synthetic methods that are amenable to high-throughput synthesis and purification. The integration of automated synthesis platforms will be crucial for the efficient generation of large and diverse isoquinoline libraries for biological screening.

| Strategy | Description |

| Combinatorial Chemistry | Systematic variation of substituents to create large libraries. |

| Late-Stage Functionalization | Modification of a common intermediate at a late synthetic stage. |

| Divergent Synthesis | Conversion of a common precursor into a variety of products. |

Q & A

Q. What are the established synthetic routes for Methyl 3-aminoisoquinoline-6-carboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via cyclization reactions involving substituted quinoline precursors. For example, analogous methods for related isoquinoline derivatives involve:

- Condensation reactions with dicarbonyl compounds and diamines, catalyzed by Lewis acids like AlCl₃ (e.g., 73% yield achieved under reflux conditions in 1,2-dichlorobenzene) .

- Stepwise functionalization , such as introducing amino and ester groups through nucleophilic substitution or amidation.

Key factors affecting yield include: - Temperature control : Higher temperatures (e.g., 378 K) promote cyclization but may increase side reactions.

- Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic aromatic substitution efficiency .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

X-ray crystallography is the gold standard. The workflow typically includes:

- Data collection : Using single-crystal diffraction (e.g., Bruker AM 300 spectrometer) .

- Structure refinement : SHELX programs (e.g., SHELXL for small-molecule refinement) are widely used due to their robustness in handling high-resolution data and twinned crystals .

- Hydrogen bonding analysis : Weak intermolecular interactions (e.g., C–H⋯π or C–H⋯O bonds) can be modeled using ORTEP-III for visualization .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to improve purity and scalability?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or dichlorobenzene) improve solubility of intermediates .

- Catalyst recycling : Reusable catalysts (e.g., immobilized AlCl₃) reduce costs and waste.